N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine
CAS No.:
Cat. No.: VC13442562
Molecular Formula: C12H15ClFN
Molecular Weight: 227.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClFN |
|---|---|
| Molecular Weight | 227.70 g/mol |
| IUPAC Name | N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C12H15ClFN/c13-12-9(4-3-7-11(12)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 |
| Standard InChI Key | IXZBKNKZZUWMNP-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NCC2=C(C(=CC=C2)F)Cl |
| Canonical SMILES | C1CCC(C1)NCC2=C(C(=CC=C2)F)Cl |
Introduction
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine is a chemical compound characterized by its unique structure, which includes a cyclopentanamine moiety linked to a chlorofluorophenyl group. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine typically involves several steps, including the formation of the cyclopentanamine core and the introduction of the chlorofluorophenyl group. This compound can undergo various chemical reactions, such as nucleophilic substitutions and electrophilic additions, which are typically carried out under controlled conditions to optimize yields and minimize side reactions.
Biological Activities and Mechanism of Action
Research indicates that compounds similar to N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine may exhibit activity against specific biological targets, such as enzymes or receptors involved in metabolic pathways. The presence of the chlorofluorophenyl group can enhance the compound's interaction with these targets, potentially leading to effects such as modulation of neurotransmitter levels or inhibition of enzymatic activity.
Potential Applications
-
Medicinal Chemistry: This compound could serve as a pharmacophore in drug design due to its unique structure and potential interactions with biological targets.
-
Biological Studies: It may be used to understand its effects on various biological systems, including its role as an enzyme inhibitor or receptor ligand.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine | C12H15ClFN | 227.70 | 1518189-63-3 |
| N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine | C13H18FN | 207.29 | 1250787-89-3 |
| N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine | C12H15ClFN | 227.70 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume